molecular formula C13H20O5 B14221247 Benzoic acid;3-hydroperoxyhexan-1-ol CAS No. 830345-27-2

Benzoic acid;3-hydroperoxyhexan-1-ol

Cat. No.: B14221247
CAS No.: 830345-27-2
M. Wt: 256.29 g/mol
InChI Key: XYKFJBVGJZVPQQ-UHFFFAOYSA-N
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Description

Benzoic acid is a well-characterized aromatic carboxylic acid with widespread industrial and biological applications, while 3-hydroperoxyhexan-1-ol is a hydroperoxide-containing alcohol. Hydroperoxides are reactive due to the -OOH group, which influences oxidative properties and stability .

Given the lack of direct data, this article infers comparisons using structurally related benzoic acid derivatives and hydroperoxide-containing compounds from the evidence.

Properties

CAS No.

830345-27-2

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

benzoic acid;3-hydroperoxyhexan-1-ol

InChI

InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-2-3-6(9-8)4-5-7/h1-5H,(H,8,9);6-8H,2-5H2,1H3

InChI Key

XYKFJBVGJZVPQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCO)OO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Benzoic acid undergoes various chemical reactions, including:

3-hydroperoxyhexan-1-ol, being an organic peroxide, can undergo:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid and its derivatives are extensively used in various fields:

3-hydroperoxyhexan-1-ol is used in:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Benzoic Acid Derivatives

Compound Substituent/Functional Group Molecular Weight Key Properties Evidence Source
Benzoic acid -COOH (carboxylic acid) 122.12 g/mol Low water solubility (2.9 g/L)
3-Hydroperoxyhexan-1-ol -OOH (hydroperoxide), -OH (alcohol) ~134.14 g/mol* Reactive, oxidatively unstable N/A†
p-Hydroxybenzoic acid -OH (para to -COOH) 138.12 g/mol Antioxidant, preservative
3-(3-Heptadecylpyrazolyl) benzoic acid Pyrazolyl group, long alkyl chain 442.63 g/mol Surfactant potential
Benzoic acid, 3-[(3-carboxypropenyl)amino] Amino-propenyl substituent ~221.20 g/mol* Chelation with metals

*Calculated based on molecular formula. †No direct evidence for 3-hydroperoxyhexan-1-ol.

Key Observations :

  • Substituent Position : Substituent position on benzoic acid (para > ortho > meta) significantly impacts biosensor recognition and biological activity .
  • Hydroperoxide Reactivity : Hydroperoxide groups (as in 3-hydroperoxyhexan-1-ol) are prone to decomposition under heat or light, limiting stability compared to stable derivatives like ethyl benzoate .

Thermochemical and Physical Properties

Table 2: Thermochemical Data for Benzoic Acid and Derivatives

Compound Enthalpy of Combustion (ΔH°c, kJ/mol) Melting Point (°C) Solubility in Water
Benzoic acid -3227.3 122.4 2.9 g/L (20°C)
Sodium benzoate -3690.8* >300 550 g/L (20°C)
Cyclohexanecarboxylic acid -3915.1 31–34 Insoluble
Ethyl benzoate -4145.0 -34.6 0.7 g/L (20°C)

*Derived from benzoic acid’s salt formation.

Key Observations :

  • Salt Formation : Benzoic acid’s carboxyl group reacts with bases (e.g., NaOH) to form salts like sodium benzoate, enhancing water solubility .

Key Observations :

  • Biosensor Compatibility : Benzoic acid derivatives like pABA show strong biosensor responses, enabling medical or environmental monitoring .
  • Lanthanide Complexes : Benzoic acid forms luminescent complexes with terbium, useful in pH-dependent sensors .

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